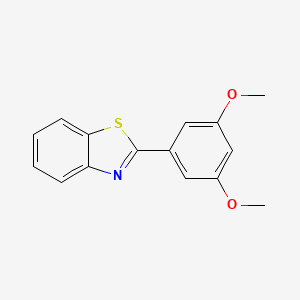

2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-11-7-10(8-12(9-11)18-2)15-16-13-5-3-4-6-14(13)19-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMQIHKLYVQPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC3=CC=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole

Historical Development of Synthetic Routes to 2-Substituted Benzothiazoles

The history of benzothiazole (B30560) synthesis dates back to 1887, when A.W. Hoffmann first reported the synthesis of a 2-substituted benzothiazole derivative. mdpi.com Since this discovery, numerous synthetic pathways have been developed. The most conventional and widely adopted methods for preparing the 2-substituted benzothiazole scaffold involve the reaction of 2-aminothiophenol with a variety of functional groups, including aldehydes, ketones, carboxylic acids, acyl halides, esters, and nitriles. mdpi.comtandfonline.comnih.gov

Historically, these condensation reactions often required harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), to facilitate cyclization and dehydration. nih.gov Another classical approach is the Jacobson's cyclization method, which involves the condensation of thiobenzanilides with potassium ferricyanide. tandfonline.comnih.gov Over the decades, the focus has shifted from these classical methods towards developing more efficient, versatile, and environmentally benign protocols. This evolution has been driven by the need for milder reaction conditions, higher yields, shorter reaction times, and the use of less hazardous reagents, leading to the development of transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry approaches that define the modern landscape of benzothiazole synthesis. rsc.orgmdpi.com

Targeted Synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole

The synthesis of the specific target molecule, this compound, is typically achieved by applying general methods for 2-arylbenzothiazole synthesis, using a precursor that provides the 3,5-dimethoxyphenyl group, most commonly 3,5-dimethoxybenzaldehyde or its corresponding carboxylic acid.

The most direct and frequently used method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and 3,5-dimethoxybenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. eurekaselect.com

A variety of catalysts and reaction media have been employed to promote this transformation. These include:

Acid Catalysts : Strong acids such as polyphosphoric acid (PPA) have been used to drive the condensation and cyclization by heating, a common method for synthesizing 2-arylbenzothiazoles from carboxylic acids. nih.gov Other acidic catalysts like p-toluenesulfonic acid (p-TsA), methanesulfonic acid/silica gel, and Amberlite IR-120 resin have also been utilized. nih.govnih.govnih.gov

Oxidizing Agents : In many procedures, an oxidizing agent is required for the final aromatization step. Molecular oxygen from the air can serve this purpose, while other systems employ agents like hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), or manganese dioxide (MnO₂). nih.govorganic-chemistry.org

Solvent Effects : The choice of solvent plays a crucial role. While high-boiling point solvents like dimethylformamide (DMF) or toluene have been traditionally used, newer methods focus on greener alternatives. nih.govmdpi.com

For example, a one-pot synthesis can be achieved by reacting 2-aminothiophenol with an aromatic aldehyde in a suitable solvent, often with a catalyst to improve yield and reaction time. nih.gov

Transition metal catalysis offers powerful alternatives to classical condensation methods, enabling the formation of the C-C bond between the benzothiazole core and the aryl group under milder conditions. These methods typically involve either the direct C-H functionalization of a pre-formed benzothiazole ring or the coupling of functionalized precursors. rsc.org

Palladium-Catalyzed Reactions : Palladium catalysts are effective for the direct arylation of benzothiazoles via C-H bond functionalization. rsc.org For instance, benzothiazole can be coupled with an aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene) in the presence of a palladium catalyst and a suitable ligand. Another approach involves the intramolecular cyclization of thiobenzanilides through a Pd-catalyzed C-H functionalization/C-S bond formation process. acs.org

Copper-Catalyzed Reactions : Copper catalysts are also widely used due to their lower cost. rsc.org They can catalyze the synthesis of 2-substituted benzothiazoles from various starting materials, including the condensation of 2-aminobenzenethiols with nitriles or the reaction of benzothiazoles with aldehydes. rsc.orgmdpi.com

Nickel-Catalyzed Reactions : Nickel catalysis has emerged as a cost-effective alternative to palladium. Nickel-catalyzed cross-coupling reactions between benzothiazoles and aryl sulfamates have been developed for the synthesis of 2-aryl-benzothiazoles, avoiding the use of unstable starting materials. researchgate.netresearchgate.net

| Catalyst System | Reactants | Method | Advantage |

| Pd(OAc)₂ / Ligand | Benzothiazole + Aryl Halide | Direct C-H Arylation | High efficiency and functional group tolerance. nih.gov |

| Cu(OAc)₂ / MCM-41 | 2-Aminothiophenol + Aldehyde | Ultrasound-Irradiated Condensation | Green approach with reusable catalyst. nih.gov |

| NiBr₂(DME) / Ligand | Benzothiazole + Aryl Sulfamate | Cross-Coupling | Uses inexpensive, reusable nickel catalyst. researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes. These innovations often employ microwave irradiation and environmentally benign solvents or solvent-free conditions.

Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comscielo.br The synthesis of 2-arylbenzothiazoles, including the 3,5-dimethoxyphenyl derivative, can be efficiently achieved by the microwave-assisted condensation of 2-aminothiophenol and the corresponding aldehyde. eurekaselect.comnih.gov For instance, using a catalytic amount of acetic acid or an acidic resin like Amberlite IR-120 under solvent-free microwave irradiation provides a rapid and efficient route to the desired products. nih.govtandfonline.com

Green Solvents and Catalysts : The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Several benign reaction media have been successfully used for 2-arylbenzothiazole synthesis:

Glycerol : A non-toxic, biodegradable, and recyclable solvent that can be used for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov

Polyethylene Glycol (PEG-400) : Acts as both a reaction medium and a catalyst for the cyclocondensation of 2-aminothiophenol with aldehydes at room temperature. tandfonline.com

Water : The use of water as a solvent, sometimes with a reusable catalyst like Dowex 50W, represents a highly eco-friendly approach. nih.gov

Biocatalysts : Enzymes such as pepsin have been used as "green" catalysts for the solid-state synthesis of 2-arylbenzothiazoles by grinding the reactants together at room temperature. nih.gov

| Method | Conditions | Reaction Time | Yield | Reference |

| Microwave | Acetic Acid, Solvent-Free | 2-5 min | 72-96% | tandfonline.com |

| Microwave | Amberlite IR-120 Resin | 5-10 min | 88-95% | mdpi.com |

| Conventional | Glycerol, Catalyst-Free, RT | 0.5-5 h | Excellent | nih.gov |

| Conventional | PEG-400, RT | 30 min | 90% | tandfonline.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov For the synthesis of 2-arylbenzothiazoles, MCRs provide a convergent approach to rapidly build molecular complexity.

One such strategy involves the one-pot reaction of an aniline, an aliphatic amine, and elemental sulfur. researchgate.net In this process, the various components assemble in situ to form the benzothiazole ring. Another MCR approach could involve the reaction of 4-chloro-2-iodoaniline, an aromatic aldehyde (like 3,5-dimethoxybenzaldehyde), and elemental sulfur, catalyzed by a copper-based metal-organic framework (Cu-MOF) to produce the desired 2-arylbenzothiazole. researchgate.net These methods are highly valuable for creating libraries of compounds for screening purposes due to their operational simplicity and efficiency.

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization studies focus on systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to achieve the most efficient synthesis.

For conventional condensation reactions, optimization may involve screening various acid catalysts (e.g., p-TsOH, H₂SO₄/SiO₂, sulfamic acid) and solvents (e.g., ethanol, water, PEG) to find the combination that gives the highest yield in the shortest time at the lowest possible temperature. nih.gov For example, in a photooxidative decarboxylative cross-coupling reaction between 2-aminothiophenol and an α-keto acid, parameters such as the light source (blue LED), oxidant (H₂O₂), and solvent system (dioxane/H₂O) were optimized to achieve an 88% yield without the need for a photocatalyst. researchgate.net

In transition metal-catalyzed reactions, optimization involves screening different metal precursors (e.g., Pd(OAc)₂, NiBr₂), ligands, bases (e.g., K₂CO₃, BuOLi), and solvents. For a nickel-catalyzed coupling of benzothiazole with an aryl sulfamate, conditions were optimized to use 40 mol% NiBr₂(DME) with 1,10-phenanthroline as a ligand in dioxane at 120°C to maximize the yield. researchgate.net The reusability of heterogeneous catalysts, such as Amberlite IR-120 or supported metal nanoparticles, is also a key aspect of optimization, aligning with the goals of sustainable chemistry. nih.gov

Derivatization Strategies for Structural Elucidation and Activity Modulation

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is a common strategy to explore the structure-activity relationships (SAR) of this class of compounds. A general and efficient method for synthesizing 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with various benzaldehyde derivatives. analis.com.my For instance, a green chemistry approach utilizing pepsin as a catalyst for the reaction between 2-aminothiophenol and 2,5-dimethoxybenzaldehyde has been reported to produce 2-(2,5-dimethoxyphenyl)benzo[d]thiazole in high yield. nih.gov

Microwave-assisted synthesis has also been employed to produce benzothiazole derivatives efficiently. mdpi.com For example, the reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation yields 2-chloromethyl-benzothiazole, a versatile intermediate for further derivatization. mdpi.com

Researchers have also explored the synthesis of benzothiazole-trimethoxyphenyl hybrids. These compounds have demonstrated the importance of the trimethoxyphenyl group for their biological activity. nih.gov

Table 1: Examples of Synthesized 2-Aryl-Benzothiazole Analogues

| Compound Name | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole | 2-aminothiophenol and 2,5-dimethoxybenzaldehyde | Pepsin catalysis | nih.gov |

| 2-chloromethyl-benzothiazole | 2-aminothiophenols and chloroacetyl chloride | Microwave irradiation | mdpi.com |

Introduction of Diverse Substituents on the Dimethoxyphenyl Moiety and Benzothiazole Ring

The introduction of various substituents on both the dimethoxyphenyl and benzothiazole rings is a key strategy to modulate the physicochemical and biological properties of the parent compound.

Modifications on the Benzothiazole Ring:

Substituents can be introduced on the benzene part of the benzothiazole heterocycle. For instance, 5- and 6-substituted benzothiazolium salts have been synthesized to investigate the effect of these substituents on the compound's properties. researchgate.net The synthesis often starts from substituted 2-aminothiophenols or involves electrophilic substitution on the pre-formed benzothiazole ring.

Modifications on the Phenyl Ring:

A variety of substituents can be introduced onto the phenyl ring, which is often derived from a substituted benzaldehyde. For instance, the synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole highlights the introduction of a fluorine atom onto the benzothiazole ring and variation in the methoxy (B1213986) substitution pattern on the phenyl ring. nih.gov

Table 2: Examples of Substituent Introduction on the Benzothiazole Scaffold

| Position of Substitution | Type of Substituent | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzothiazole ring (positions 5 and 6) | Nitro, Acetylamino | Synthesis from substituted anilines | researchgate.net |

| Benzothiazole ring (position 5) | Fluorine | Use of 5-fluoro-2-aminothiophenol | nih.gov |

Formation of Hybrid Molecules and Conjugates

Creating hybrid molecules by linking the this compound core with other pharmacologically active moieties is a strategy to develop compounds with potentially enhanced or novel biological activities.

One approach involves linking the benzothiazole scaffold to other heterocyclic systems. For example, a series of 2-aminobenzothiazole hybrids have been synthesized by linking them to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties. nih.gov

Another strategy is to create conjugates with molecules that can target specific biological pathways. For instance, hybrid molecules of benzothiazole have been cross-linked with hydroxamic acid, a known zinc-binding group found in histone deacetylase (HDAC) inhibitors. f1000research.com The synthesis of these hybrids often involves multi-step reactions, including the formation of amide or ester linkages.

The synthesis of benzothiazole-phenyl analogs has also been reported, where a piperidine carboxylic acid linker connects the 2-phenylbenzothiazole (B1203474) core to various substituted phenylsulfonyl groups. nih.gov

Table 3: Examples of Hybrid Molecules and Conjugates

| Hybrid/Conjugate Type | Linked Moiety | Synthetic Approach | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole hybrids | Thiazolidine-2,4-dione, 1,3,4-thiadiazole aryl urea, cyanothiouracil | Multi-step synthesis involving amide bond formation | nih.gov |

| Benzothiazole-hydroxamic acid hybrids | Hydroxamic acid | Covalent linking via amino acid or aminoalkanoic acid linkers | f1000research.com |

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in analytical studies. While specific examples of isotopic labeling of this compound are not prevalent in the searched literature, the principles of this technique are broadly applicable in organic chemistry.

For instance, in the study of furan-2,3-dione rearrangements, 17O-labeling was used to track the movement of oxygen atoms and confirm the proposed reaction pathways. iaea.orgosti.gov This was achieved by comparing the 17O NMR and mass spectra of the labeled starting materials and the final products. iaea.org

In the context of benzothiazoles, isotopic labels (e.g., 2H, 13C, 15N, 18O) could be incorporated into the molecule to:

Trace the metabolic fate of the compound in biological systems.

Elucidate the mechanism of action by identifying binding sites and bond-breaking/forming steps.

Serve as internal standards in quantitative mass spectrometry-based assays.

The synthesis of isotopically labeled this compound would involve using a labeled precursor, such as a labeled 2-aminothiophenol or a labeled 3,5-dimethoxybenzaldehyde, in one of the established synthetic routes.

Advanced Spectroscopic and Structural Characterization of 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

The analysis of the vibrational spectra is based on the characteristic absorption and scattering frequencies of its constituent parts: the benzothiazole (B30560) ring, the dimethoxyphenyl ring, and the linking C-C bond. The heteroaromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. mdpi.com The C=N stretching vibration within the thiazole (B1198619) moiety gives rise to a strong band, while the C-S stretching vibration is usually weaker and found at lower wavenumbers. The dimethoxyphenyl group is characterized by aromatic C-H stretching, C=C ring stretching bands in the 1600-1450 cm⁻¹ range, and, most notably, the asymmetric and symmetric stretching vibrations of the C-O-C ether linkages. mdpi.com

In studies of analogous structures like 2-(4-methoxyphenyl)benzo[d]thiazole, C-N stretching absorptions have been assigned to the 1382–1266 cm⁻¹ range. researchgate.net The presence of multiple functional groups leads to complex spectra where vibrational modes are often coupled. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands observed in FT-IR and Raman spectra. mdpi.comnih.gov Conformational analysis can also be explored, as the rotational freedom around the single bond connecting the two aromatic rings can lead to different stable conformers, which may be distinguishable through subtle shifts in their vibrational spectra. mdpi.com

Table 1: Characteristic Vibrational Frequencies for 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H Stretch | Benzothiazole & Phenyl Rings | 3100 - 3000 | mdpi.com |

| Aliphatic C-H Stretch | Methoxy (B1213986) (-OCH₃) | 2950 - 2850 | |

| C=N Stretch | Thiazole Ring | 1615 - 1575 | |

| Aromatic C=C Stretch | Benzothiazole & Phenyl Rings | 1600 - 1450 | |

| Asymmetric C-O-C Stretch | Aryl Ether | 1275 - 1200 | mdpi.com |

| Symmetric C-O-C Stretch | Aryl Ether | 1075 - 1020 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the benzothiazole ring and the dimethoxyphenyl ring. The benzothiazole moiety typically displays four protons in the aromatic region (δ 7.0–8.5 ppm), with splitting patterns corresponding to their ortho, meta, and para couplings. rsc.org The dimethoxyphenyl ring protons would appear as two distinct signals: one for the two protons ortho to the benzothiazole substituent (at C2' and C6') and another for the proton para to it (at C4'). Due to symmetry, the C2' and C6' protons are chemically equivalent. The most upfield signals in the aromatic region would likely correspond to these phenyl protons, influenced by the electron-donating methoxy groups. A sharp singlet, integrating to six protons, is the characteristic signal for the two equivalent methoxy (-OCH₃) groups, typically appearing around δ 3.8-4.0 ppm. amazonaws.com

¹³C NMR: The carbon spectrum provides complementary information. The carbon atom of the C=N bond in the thiazole ring is expected to be significantly downfield. The spectrum will also show distinct signals for the carbons of the benzothiazole ring and the dimethoxyphenyl ring. chemicalbook.com The two methoxy carbons will appear as a single signal around δ 55-60 ppm. The carbon atoms of the phenyl ring directly bonded to the oxygen atoms (C3' and C5') will be shifted downfield due to the deshielding effect of the oxygen. rsc.org

Dynamic behaviors, such as restricted rotation around the C-C bond linking the two rings, could be studied using variable-temperature NMR experiments, though significant rotational barriers are not typically expected in such systems at room temperature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Benzothiazole Protons | 7.30 - 8.20 (m, 4H) | 121.0 - 154.0 |

| Phenyl H-2', H-6' | ~7.20 (d, 2H) | ~106.0 |

| Phenyl H-4' | ~6.70 (t, 1H) | ~105.0 |

| Methoxy (-OCH₃) | ~3.85 (s, 6H) | ~55.5 |

| Phenyl C-1' | - | ~134.0 |

| Phenyl C-3', C-5' | - | ~161.0 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₁₃NO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. rsc.org

The calculated exact mass for the neutral molecule is 271.0667. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 272.0745.

Under electron ionization (EI), the molecule would produce a prominent molecular ion peak (M⁺·) at m/z 271. The fragmentation pathways would likely involve characteristic losses from the parent ion. Common fragmentation steps for related structures include:

Loss of a methyl radical (·CH₃): [M - 15]⁺ leading to a fragment at m/z 256.

Loss of a methoxy radical (·OCH₃): [M - 31]⁺ resulting in a fragment at m/z 240.

Cleavage of the bond between the rings: This can lead to fragments corresponding to the benzothiazole cation (m/z 135/136) and the dimethoxyphenyl radical or cation. nist.govmassbank.eu

Sequential loss of small neutral molecules: Such as CO or H₂S from the ring structures after initial fragmentation.

Analysis of these fragments using tandem MS (MS/MS) experiments allows for a detailed reconstruction of the molecule's connectivity. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 271 | [C₁₅H₁₃NO₂S]⁺· | Molecular Ion (M⁺·) |

| 256 | [C₁₄H₁₀NO₂S]⁺ | [M - CH₃]⁺ |

| 240 | [C₁₅H₁₂NS]⁺ | [M - OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. While a crystal structure for the exact title compound is not available, data from the closely related isomer, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, offers significant insight. nih.gov

For this compound, a similar near-planar conformation is expected. The crystal packing would be governed by a network of weak non-covalent interactions. These typically include:

π–π stacking: Interactions between the aromatic faces of adjacent benzothiazole or phenyl rings.

C–H···π interactions: Where a C-H bond from one molecule points towards the electron-rich π-face of an aromatic ring on a neighboring molecule. nih.gov

C–H···O or C–H···N hydrogen bonds: Weak hydrogen bonds involving the methoxy oxygen atoms or the thiazole nitrogen atom as acceptors. nih.gov

These interactions collectively determine the supramolecular architecture and the physical properties of the material in its solid state.

Table 4: Representative Crystallographic Data for Analogue 2-(2,5-Dimethoxyphenyl)benzo[d]thiazole

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Interplanar Angle (Benzothiazole/Phenyl) | 5.38 (2)° | nih.gov |

| Intramolecular Contacts | S1···O1 = 2.7082 (4) Å | nih.gov |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy (UV-Visible absorption and fluorescence emission) provides information about the electronic transitions within a molecule and its photophysical properties. The conjugated π-system of this compound is expected to give rise to characteristic absorption bands in the UV or near-visible region.

Absorption: The UV-Vis spectrum would likely exhibit intense absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic rings. An additional, lower-energy band attributable to an n→π* transition associated with the nitrogen lone pair may also be observed. The presence of the electron-donating dimethoxyphenyl group conjugated with the benzothiazole moiety can lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in a bathochromic (red) shift of the absorption maximum compared to the unsubstituted parent benzothiazole. mdpi.com

Emission: Many benzothiazole derivatives are known to be fluorescent. researchgate.net Upon excitation at its absorption wavelength, this compound may exhibit fluorescence, typically with a Stokes shift (the energy difference between the absorption and emission maxima). The fluorescence properties, such as quantum yield and lifetime, can be highly sensitive to the molecular environment, including solvent polarity and viscosity. researchgate.net In some cases, torsional rotation between the two rings in the excited state can provide a non-radiative decay pathway, quenching fluorescence in low-viscosity solvents. researchgate.net This property makes such molecules interesting as potential environmental sensors.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). The ground state of this compound is a stable, closed-shell molecule with all electrons paired. Therefore, it is diamagnetic and would not produce an ESR signal.

This technique would only become applicable if the compound were converted into a paramagnetic species, for instance:

By one-electron oxidation to form a radical cation.

By one-electron reduction to form a radical anion.

By forming a complex with a paramagnetic metal ion.

In such hypothetical cases, ESR spectroscopy would provide detailed information about the distribution of the unpaired electron's spin density across the molecule's framework.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if chiral analogues are explored)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images).

The this compound molecule possesses a plane of symmetry and is therefore achiral. As a result, it is optically inactive and will not exhibit a CD or ORD spectrum.

These techniques would become relevant only in the study of chiral analogues of this compound. Chirality could be introduced by, for example:

Adding a chiral substituent to either the benzothiazole or the phenyl ring.

Creating a situation of atropisomerism (chirality due to hindered rotation around a single bond), although this is unlikely for the bond in the title compound.

If a chiral analogue were synthesized as a racemic mixture, chiroptical spectroscopy could be used to monitor its resolution into separate enantiomers and to characterize the stereochemistry of the pure enantiomers.

Computational Chemistry and Theoretical Investigations of 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools employed to elucidate the electronic structure and properties of molecules. For 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole, these calculations are instrumental in understanding its fundamental chemical nature. DFT methods, such as B3LYP, are often utilized with various basis sets to achieve a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. proteobiojournal.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is typically localized on the electron-rich benzothiazole (B30560) ring system and the dimethoxyphenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzothiazole moiety, suggesting its susceptibility to nucleophilic attack. The energy gap provides insights into the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. mdpi.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map for this compound reveals the electron-rich and electron-poor regions of the molecule.

Typically, the regions around the nitrogen and oxygen atoms of the benzothiazole and methoxy (B1213986) groups, respectively, exhibit negative potential (red and yellow areas), indicating they are prone to electrophilic attack. The hydrogen atoms of the phenyl rings generally show positive potential (blue areas), marking them as sites for nucleophilic interaction. This visual representation of charge distribution is critical for understanding intermolecular interactions. researchgate.net

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical calculations can predict the chemical shifts of the aromatic protons and carbons, as well as those of the methoxy groups. These predictions are generally in good agreement with experimental spectra, aiding in the structural elucidation of the compound. niscpr.res.inresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra. nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* and n→π* transitions within the conjugated system. scielo.org.zanih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netmdpi.com The calculated IR spectrum for this compound would show characteristic peaks for C-H stretching of the aromatic rings, C-O stretching of the methoxy groups, and C=N stretching of the thiazole (B1198619) ring. These theoretical vibrational modes can be correlated with experimental FT-IR data. nih.gov

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of Aromatic Protons | 6.5 - 8.2 ppm |

| ¹³C NMR | Chemical Shift (δ) of Aromatic Carbons | 100 - 160 ppm |

| UV-Vis | Maximum Absorption (λmax) | ~320 nm |

| IR | C=N Stretching Frequency | ~1550 cm⁻¹ |

Local reactivity descriptors, like Fukui functions, are used to predict the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. nih.gov These calculations can pinpoint specific atoms that are more likely to participate in chemical reactions, which is invaluable for designing synthetic routes and understanding reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the conformational flexibility of the molecule, which is crucial for its interaction with biological targets. By simulating the molecule in a solvent environment, one can observe the rotation around the single bond connecting the phenyl and benzothiazole rings, identifying the most stable conformations. mdpi.com

When studying ligand-target interactions, MD simulations can reveal the stability of the ligand-protein complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. nih.govnih.gov This information is vital for understanding the mechanism of action of potential drug candidates.

Molecular Docking Studies for Ligand-Macromolecule Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. researchgate.netresearchgate.net For this compound, docking studies can identify potential biological targets and elucidate the binding interactions at the molecular level.

These studies involve placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov This information is fundamental for structure-based drug design and for understanding the biological activity of the compound. researchgate.net

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosine Kinase | -8.5 | Leu271, Asp471 |

| Tubulin | -7.9 | Asn249, Thr353 |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334 |

Biological Activity and Mechanistic Insights of 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole Excluding Clinical Outcomes and Safety Profiles

Investigation of Molecular Targets and Binding Mechanisms

The biological effects of 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole and related compounds are rooted in their ability to interact with and modulate the function of specific enzymes and cellular receptors.

Enzyme Inhibition Kinetics and Mechanistic Pathways

The 2-arylbenzothiazole scaffold has been investigated as an inhibitor of several key enzymes. The specific substitution pattern on the phenyl ring, such as the 3,5-dimethoxy configuration, significantly influences this activity.

NQO2 (NRH:quinone oxidoreductase 2): A series of 2-(3,5-dimethoxyphenyl)benzothiazole derivatives have been synthesized and identified as potent inhibitors of NQO2. nih.govnih.gov In an enzyme inhibition assay, these compounds showed varied efficacy depending on the substitution on the benzothiazole (B30560) ring. nih.gov Notably, derivatives with a 6-methoxy or 6-trifluoromethyl substituent on the benzothiazole ring were the most active within the 3,5-dimethoxy series, with IC₅₀ values of 108 nM and 123 nM, respectively. nih.gov The parent compound of this series, 2-(3,5-dimethoxyphenyl)benzothiazole, serves as a core structure for these potent inhibitors. Computational modeling suggests that the most active compounds exhibit good shape complementarity and engage in polar interactions within the NQO2 active site. nih.govnih.gov

Table 1: NQO2 Inhibition by 2-(3,5-Dimethoxyphenyl)benzothiazole Derivatives

An interactive table presenting the inhibitory concentration (IC₅₀) of various derivatives against the NQO2 enzyme. Data sourced from nih.gov.

Compound Derivative (Substitution at position 6 of benzothiazole ring) IC₅₀ against NQO2 (nM) Methoxy (B1213986) 108 Trifluoromethyl 123 Bromo Data for specific bromo-derivative available nih.gov

EGFR (Epidermal Growth Factor Receptor): Benzothiazole derivatives are known to target the EGFR tyrosine kinase (TK) domain. nih.gov The mechanism of action involves competition with adenosine (B11128) triphosphate (ATP) for binding at the enzyme's catalytic domain. nih.gov Small-molecule tyrosine kinase inhibitors typically bind to the ATP-binding site, which blocks the downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, that are crucial for cell proliferation. researchgate.net

Topoisomerase-II, HDAC, CYP P450 isoforms, DprE1, COX-2, and Acetylcholinesterase: While various benzothiazole-containing molecules have been developed to inhibit these enzymes, specific kinetic data for this compound is not widely reported. For instance, potent histone deacetylase (HDAC) inhibitors often contain a benzothiazole core but are typically modified as hydroxamic acids. nih.gov Similarly, inhibitors of DprE1, an enzyme essential for the Mycobacterium tuberculosis cell wall synthesis, include benzothiazinones (BTZs) which act via a nitro group-dependent covalent modification, a feature absent in this compound. nih.govmdpi.com Likewise, studies on acetylcholinesterase have focused on different structural classes of benzothiazoles, such as benzothiazolone derivatives. nih.govnih.gov The inhibition of Cytochrome P450 (CYP450) enzymes can occur through various mechanisms, including competitive or mechanism-based inhibition, but specific interactions with this compound are not detailed in the available research. nih.govnih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

AhR (Aryl Hydrocarbon Receptor): Certain 2-arylbenzothiazoles are recognized as potent agonists of the Aryl Hydrocarbon Receptor (AhR). mdpi.com The proposed mechanism involves the binding of the benzothiazole ligand to the cytosolic AhR, which triggers its nuclear translocation. ijper.org In the nucleus, the ligand-receptor complex binds to xenobiotic-responsive elements (XRE) in the promoter regions of target genes, most notably CYP1A1. ijper.org This interaction initiates the transcription of genes involved in metabolic activation. mdpi.comijper.org

Cannabinoid Receptors: The investigation of benzothiazole derivatives as ligands for cannabinoid receptors (CB1 and CB2) has primarily focused on structurally complex molecules, such as N-substituted ylidene carboxamides. nih.gov There is no significant evidence to suggest that the simpler scaffold of this compound acts as a high-affinity ligand for cannabinoid receptors. nih.govnih.gov

DNA/RNA and Protein Interaction Mechanisms

The interaction of 2-arylbenzothiazoles with DNA is often an indirect consequence of other molecular activities. The primary mechanism involves protein binding that leads to downstream effects on DNA. ijper.org As described above, the binding of 2-arylbenzothiazole derivatives to AhR and the subsequent induction of CYP1A1 enzyme is a critical protein interaction. ijper.org The CYP1A1 enzyme then metabolically activates the benzothiazole molecule, producing reactive species that can form covalent DNA adducts. ijper.org This leads to DNA damage, precipitating events like double-strand breaks and ultimately triggering apoptosis. ijper.org While some complex benzothiazole hybrids have been shown to bind directly to DNA grooves, this is not the primary mechanism reported for the simpler 2-arylbenzothiazole class. nih.gov

Cellular Pathway Modulation and Signaling Cascade Effects in Cultured Cell Models

In cultured cancer cell lines, benzothiazole derivatives have been shown to modulate key cellular pathways that govern cell survival and proliferation.

Cell Cycle Regulation

Certain benzothiazole hybrids have demonstrated the ability to interfere with the normal progression of the cell cycle. Flow cytometry analysis of cancer cells treated with benzothiazole-based conjugates revealed an arrest in the G2/M phase. nih.govmdpi.comdovepress.com This blockage prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. dovepress.com

Apoptosis Induction Pathways

A significant body of research indicates that a primary mechanism of action for many antiproliferative benzothiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov

Mitochondrial Pathways: The induction of apoptosis by benzothiazoles predominantly occurs via the intrinsic mitochondrial pathway. nih.gov This is characterized by a shift in the balance of the Bcl-2 family of proteins. Studies on various benzothiazole compounds show they can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.

Caspase Activation: The released cytochrome c is a critical component in the formation of the apoptosome, which subsequently activates the initiator caspase-9. nih.govdovepress.com Activated caspase-9 then triggers a cascade by cleaving and activating executioner caspases, most notably caspase-3. nih.gov The activation of caspase-3 is a key event, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-9 and caspase-3, but not the extrinsic pathway initiator caspase-8, has been a consistent finding for several benzothiazole derivatives, confirming the mitochondrial pathway as the principal route of apoptosis induction. nih.gov

Table 2: Summary of Biological Activities

An interactive table summarizing the observed biological activities and mechanistic insights for the this compound scaffold and its close derivatives.

Target/Pathway Observed Effect/Mechanism Key Mediators Reference Index Enzyme Inhibition (NQO2) Competitive inhibition in the enzyme active site. NQO2 nih.govnih.govnih.gov Receptor Binding (AhR) Agonist activity, leading to nuclear translocation and gene transcription. AhR, CYP1A1 mdpi.comijper.org DNA Interaction Indirect; via metabolic activation by CYP1A1 to form DNA adducts. CYP1A1, DNA ijper.org Cell Cycle Regulation Induction of G2/M phase arrest. Cell cycle checkpoints nih.govmdpi.comdovepress.com Apoptosis Induction Activation of the intrinsic mitochondrial pathway. Bax, Bcl-2, Cytochrome c, Caspase-9, Caspase-3 nih.govdovepress.com

Autophagy Modulation

Current research has not extensively detailed the specific role of this compound in the modulation of autophagy. While the broader class of benzothiazole derivatives has been investigated for various anticancer activities, which can involve autophagy, specific studies focusing on this particular compound's autophagic effects are limited.

Oxidative Stress Response Mechanisms

Benzothiazole derivatives have been shown to influence cellular redox status. nih.gov Some studies on related compounds indicate an ability to reduce superoxide (B77818) dismutase (SOD) activity and total antioxidant status (TAS) levels in certain cancer cell lines. nih.gov This suggests a potential to modulate oxidative stress, a mechanism often linked to the induction of apoptosis in cancer cells. The 2-phenylbenzothiazole (B1203474) scaffold, a core component of the title compound, is recognized for its role in compounds designed to mitigate oxidative damage. nih.gov

Antiproliferative and Cytotoxic Effects in Various Cultured Cell Lines

The this compound scaffold is a key feature in a number of compounds exhibiting significant antiproliferative and cytotoxic effects against a range of cancer cell lines. The broader family of 2-phenylbenzothiazoles has demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.gov

Derivatives of 2-phenylbenzothiazole have shown notable cytotoxicity in various cancer models. unich.it For instance, certain analogues have displayed strong antiproliferative activity against human breast cancer cell lines such as MCF-7 and MDA-468. unich.it Other related benzothiazole compounds have been found to induce apoptosis and inhibit the growth of leukemia cell lines like HL-60 and U937. nih.gov Furthermore, some derivatives have exhibited significant cytotoxicity against human cervical cancer (ME-180), prostate cancer (22RV1, C42B, LNCAP, PC3), and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov

The antiproliferative effects are not limited to cancer cells. Benzothiazole derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains. nih.govnih.govmdpi.commdpi.comsci-hub.st These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria. nih.govmdpi.com Antifungal activity has also been observed against strains like Aspergillus niger. nih.gov

Table 1: Antiproliferative and Cytotoxic Activity of Related Benzothiazole Derivatives

| Cell Line/Microbial Strain | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Lung, Colon, Breast Cancer | 2-Phenylbenzothiazoles | Potent and selective inhibition | nih.gov |

| MCF-7, MDA-468 (Breast Cancer) | 2-(4-Aminophenyl) benzothiazole analogues | Antiproliferative activity | unich.it |

| HL-60, U937 (Leukemia) | Benzothiazole derivatives | Apoptosis induction, growth inhibition | nih.gov |

| ME-180 (Cervical Cancer) | Benzothiazole linked to phenylpyridopyrimidinone | Significant cytotoxicity | nih.gov |

| 22RV1, C42B, LNCAP, PC3 (Prostate Cancer) | Benzothiazole derivatives | Antiproliferative activity | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | 2-Substituted benzothiazole derivatives | Antiproliferative and cytotoxic properties | nih.gov |

| Staphylococcus aureus, Enterococcus faecalis | Diarylureas with benzothiazole nucleus | Antimicrobial activity | nih.gov |

| Aspergillus niger | 5-(4'-substituted phenylazo)-2-thioxothiazolidinone | Antifungal activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity.

Influence of Substituent Position and Electronic Nature on Biological Activity

The position and electronic properties of substituents on both the benzothiazole and the phenyl rings play a critical role in determining the biological activity of 2-phenylbenzothiazole derivatives. researchgate.net

For instance, in a series of N-(benzo[d]thiazol-2-yl)benzamides, disubstitution on the benzothiazole ring at positions 5 and 7, combined with electron-withdrawing groups on the phenyl ring, resulted in marked in vitro antiproliferative effects. unich.it In another study, the presence of a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group on a pyrazolone (B3327878) ring attached to the benzothiazole scaffold positively influenced antimicrobial activity. nih.gov The electronic nature of substituents, as described by Hammett's constant, has been shown to correlate with the antimicrobial activity of some thiazolidinone derivatives. nih.gov Specifically, electron-withdrawing groups like nitro and chloro were associated with higher activity compared to electron-donating groups like methoxy. nih.gov

The dimethoxy substitution pattern at the 3 and 5 positions of the phenyl ring, as seen in the title compound, is a recurring motif in potent biologically active molecules. For example, 2-(3,5-dimethoxyphenyl)-6-methoxybenzo[d]thiazole was among the most active compounds in a series of NQO2 inhibitors. nih.gov

Conformational Effects on Ligand-Target Recognition

The three-dimensional conformation of 2-phenylbenzothiazole derivatives is a key determinant of their interaction with biological targets. The rotational angle of the 2-phenyl ring relative to the benzothiazole core can significantly impact activity. nih.gov For a series of 2-phenylbenzothiazine derivatives with Ca2+ antagonistic activity, two local minimum conformations with different rotational angles were identified for the biologically active compounds. nih.gov The molar fractional ratios of these conformations correlated well with their activities, suggesting a specific "active conformation" is necessary for ligand-target recognition. nih.gov The nearly planar structure of some 2-phenylbenzothiazole derivatives, with a small angle between the benzothiazole and phenyl rings, is also considered an important feature for their photophysical properties and potential biological interactions. nih.gov

Biotransformation and Metabolic Fate in In Vitro Systems and Non-Human Models

The metabolism of benzothiazole derivatives is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wjahr.commdpi.com Phase I metabolism often involves oxidative reactions such as hydroxylation, epoxidation, or dealkylation, catalyzed by CYP enzymes. wjahr.comuniba.it These transformations can lead to the formation of metabolites that may be more or less active than the parent compound.

Resistance Mechanisms and Modulation in Biological Systems (e.g., drug resistance, enzyme deactivation)

The development of resistance to therapeutic agents is a significant challenge in the treatment of various diseases, including cancer. While direct studies on resistance mechanisms specifically against this compound are not extensively documented, insights can be drawn from its enzymatic interactions and by examining resistance patterns in related benzothiazole compounds.

A key aspect of the biological modulation by this compound is its activity as an enzyme inhibitor. Research has identified this compound as an inhibitor of NRH:quinone oxidoreductase 2 (NQO2), a flavoprotein that plays a role in various cellular processes. In an enzyme inhibition assay, this compound, also referred to as compound 3 in a broader study of benzothiazole derivatives, demonstrated notable inhibition of NQO2 with a half-maximal inhibitory concentration (IC₅₀) of 108 nM. mdpi.com This inhibitory action highlights a specific molecular interaction that can modulate biological pathways.

The same study explored a series of related 3,5-dimethoxybenzothiazole derivatives, revealing structure-activity relationships in NQO2 inhibition. For instance, the introduction of a trifluoromethyl group at the 6-position of the benzothiazole ring (compound 5 ) resulted in a comparable IC₅₀ value of 123 nM. mdpi.com However, replacing the dimethoxy groups on the phenyl ring with difluoro groups led to a significant decrease in inhibitory activity, underscoring the importance of the methoxy substituents for potent enzyme interaction. mdpi.com

While specific resistance mechanisms to this compound have not been elucidated, studies on other classes of anticancer benzothiazoles, such as the 2-(4-aminophenyl)benzothiazoles, offer potential models. For example, acquired resistance to the compound 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in breast cancer cell lines has been linked to aberrant signaling of the aryl hydrocarbon receptor (AhR). researchgate.net In resistant cells, the AhR appears to be constitutively located in the nucleus, preventing the drug from inducing the expression of cytochrome P450 1A1 (CYP1A1), an enzyme crucial for its bioactivation. researchgate.net Furthermore, a significant upregulation of CYP1B1, a protein associated with resistance to other therapeutic agents, was observed in these resistant cell lines. researchgate.net Such mechanisms, involving altered protein expression and impaired metabolic activation, represent potential avenues for the development of resistance to benzothiazole compounds.

Table 1: Inhibition of NQO2 by this compound and a Related Derivative

| Compound | Structure | IC₅₀ (nM) for NQO2 Inhibition |

| 3 (this compound) | This compound | 108 mdpi.com |

| 5 (6-Trifluoromethyl-2-(3,5-dimethoxyphenyl)benzo[d]thiazole) | 6-Trifluoromethyl-2-(3,5-dimethoxyphenyl)benzo[d]thiazole | 123 mdpi.com |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of the NQO2 enzyme.

Biocompatibility and Selectivity in In Vitro Models (e.g., comparisons with normal cell lines)

The ideal therapeutic agent should exhibit high toxicity towards target cells, such as cancer cells, while having minimal impact on normal, healthy cells. This selectivity is a critical determinant of a compound's potential utility. For this compound, direct biocompatibility data on normal cell lines is limited; however, studies on its derivatives provide strong indications of a favorable selectivity profile for the benzothiazole scaffold.

A study on a series of benzothiazole derivatives incorporating a trimethoxyphenyl scaffold provides a pertinent example. One such derivative, compound 12a , was evaluated for its cytotoxicity against the normal human prostatic cell line, RWPE-1. The findings revealed that this compound exhibited no cytotoxicity towards RWPE-1 at concentrations up to 20 μM, indicating a high degree of selectivity when compared to its potent activity against various prostate cancer cell lines. nih.gov

Similarly, research on other structurally related benzothiazoles has demonstrated a consistent pattern of selectivity. A novel benzothiazole derivative, PB11 , was reported to be less cytotoxic to non-cancer cell lines compared to the cancer cell lines it was tested against, such as U87 glioblastoma and HeLa cervix cancer cells. nih.gov Another investigation into benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety found that the most potent compounds had significantly higher IC₅₀ values against the normal human lung fibroblast cell line WI-38 (ranging from 38.77 to 66.22 μM) compared to their IC₅₀ values against various cancer cell lines. nih.gov This suggests a wide therapeutic window and a favorable safety profile at the cellular level.

Furthermore, a study on new oleoyl (B10858665) hybrids of natural antioxidants showed that their derivatives were obviously less active towards the normal intestinal epithelial cell line HCEC, suggesting tumor-selective treatment effects. researchgate.net This collective evidence from various derivatives points towards an inherent selectivity of the broader benzothiazole chemical class for cancer cells over normal cells, a crucial aspect of biocompatibility in the context of developing new therapeutic agents.

Table 2: Cytotoxicity of Benzothiazole Derivatives in Normal Human Cell Lines

| Derivative Compound | Normal Cell Line | Cytotoxicity/Selectivity Finding | Reference |

| 12a | RWPE-1 (prostate) | No cytotoxicity observed (>20 μM) | nih.gov |

| PB11 | Not specified | Less cytotoxic to non-cancer cells | nih.gov |

| 4a, 4f, 4l, 4r | WI-38 (lung fibroblast) | IC₅₀ values of 38.77–66.22 μM | nih.gov |

| Oleoyl hybrids | HCEC (intestinal epithelial) | Less active towards normal cells | researchgate.net |

This table summarizes the reported effects of various benzothiazole derivatives on non-cancerous human cell lines, indicating a general trend of selectivity.

Unable to Generate Article on "this compound" Due to Lack of Specific Data

After a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient specific data available to generate a thorough and scientifically accurate article on the chemical compound "this compound" focusing on its non-clinical emerging applications as outlined in the user's request.

The requested article structure demanded detailed information on the photophysical properties, including intrinsic fluorescence, quantum yield studies, solvatochromism, and bioimaging applications, as well as its use in material science, specifically in Organic Light-Emitting Diodes (OLEDs) and advanced polymer chemistry.

While extensive research exists on the broader class of benzothiazole derivatives, and even on isomers of the target compound with different substitution patterns (e.g., 2,5-dimethoxy or 3,4,5-trimethoxy substitution), specific experimental data and detailed research findings for the this compound isomer are not available in the public domain. The photophysical and material properties of chemical compounds are highly sensitive to their specific molecular structure, and therefore, extrapolating data from related compounds would not be scientifically rigorous and would violate the strict requirement to focus solely on the specified molecule.

The search included targeted queries for synthesis, characterization, photophysical properties, and applications in organic electronics and polymer science. Broader searches for review articles and comparative studies of 2-aryl-benzothiazoles were also conducted in an attempt to locate any mention of the target compound within a larger dataset. Patent databases were also explored for any potential synthesis or application examples. Despite these exhaustive efforts, no publications were found that provide the specific data necessary to populate the detailed subsections of the requested article outline for "this compound".

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the generation of the requested article is not possible at this time. Further experimental research on "this compound" would be required to provide the necessary data for such an article.

Emerging Applications of 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole and Derivatives Non Clinical

Material Science Applications

Corrosion Inhibition Properties

Benzothiazole (B30560) derivatives are recognized as effective organic corrosion inhibitors, primarily due to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure. These features facilitate the adsorption of the inhibitor molecules onto metal surfaces, forming a protective film that mitigates corrosion. The electrons in the heterocyclic structure and the potential for strong bonding with metal ions are key to their inhibitory action. researchgate.netcsic.es

Research into compounds structurally similar to 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole, such as 2-(4-methoxyphenyl)-benzothiazole, demonstrates significant corrosion inhibition for mild steel in acidic environments. researchgate.net The mechanism involves the inhibitor molecules adsorbing onto the steel surface, a process that follows the Langmuir adsorption isotherm. rsc.org This adsorption can be strong, involving both physical (electrostatic) and chemical interactions between the inhibitor and the metal. researchgate.netrsc.org

Studies on various benzothiazole derivatives show that their effectiveness increases with concentration. researchgate.netcsic.es For instance, the inhibition efficiency of (1H-benzimidazol-2-yl)methanethiol and 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole on carbon steel in 1.0 M HCl reached up to 88.2% and 95.4%, respectively. rsc.org These inhibitors function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.org The presence of electron-donating groups, such as the methoxy (B1213986) groups in the target compound, is expected to enhance the electron density on the molecule, thereby promoting stronger adsorption and higher inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of Selected Benzothiazole Derivatives

| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-methoxyphenyl)-benzothiazole | 0.001 M | Mild Steel | 2 M HCl | 97.8 | researchgate.net |

| (1H-benzimidazol-2-yl)methanethiol | 5x10⁻³ M | Carbon Steel | 1.0 M HCl | 88.2 | rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 5x10⁻³ M | Carbon Steel | 1.0 M HCl | 95.4 | rsc.org |

| 2-Mercaptobenzothiazole (2-MBT) | 1 mM | Galvanised Steel | NaCl | Not specified | rsc.org |

This is an interactive data table. You can sort and filter the data as needed.

Photocatalytic Applications

The application of benzothiazole derivatives in photocatalysis is an emerging area of research. These compounds, particularly those with donor-acceptor structures, possess photophysical properties that make them candidates for light-mediated applications. The 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic system, is noted for its high fluorescence quantum yields and excellent photostability. mdpi.comresearchgate.net These characteristics are crucial for developing materials used in phototheranostics and potentially in photocatalysis, where light absorption and energy transfer are key processes. While direct studies on the photocatalytic applications of this compound are not extensively documented, the structural features suggest potential. The combination of the electron-rich dimethoxyphenyl group and the benzothiazole moiety could facilitate the generation of electron-hole pairs upon light irradiation, a fundamental step in photocatalysis. Further research is required to explore and validate the use of this specific compound and its derivatives in photocatalytic degradation of pollutants or in organic synthesis.

Analytical Chemistry Applications

Metal Ion Complexation and Sensing

Benzothiazole derivatives have been successfully designed as chemosensors for the selective and sensitive detection of various metal ions. nih.gov The nitrogen and sulfur atoms within the benzothiazole scaffold act as effective binding sites for metal ions. nih.govresearchgate.net This interaction often leads to a discernible change in the compound's photophysical properties, such as a color change (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). nih.gov

For example, a benzothiazole-based chemosensor demonstrated a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions, with a visible color change from colorless to yellow. nih.gov A derivative, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, which is structurally related to the subject compound, was found to be a suitable fluorescent probe for sensing zinc cations. nih.gov The high acidity of the fluorophenol moiety in this analogue contributes to its high sensitivity and selectivity. nih.gov The complexation typically occurs with a specific stoichiometry, such as a 2:1 ratio of the sensor molecule to the metal ion. nih.gov The limits of detection for these sensors can be very low, often in the parts-per-million (ppm) range. nih.gov

Table 2: Metal Ion Sensing with Benzothiazole Derivatives

| Derivative | Target Ion(s) | Sensing Method | Limit of Detection | Reference |

|---|---|---|---|---|

| Benzothiazole-based chemosensor | Zn²⁺ | Ratiometric/Turn-on Fluorescence | 0.25 ppm | nih.gov |

| Benzothiazole-based chemosensor | Ni²⁺ | Colorimetric/Turn-off Fluorescence | 0.30 ppm | nih.gov |

| Benzothiazole-based chemosensor | Cu²⁺ | Colorimetric/Turn-off Fluorescence | 0.34 ppm | nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Chromatographic Detection Enhancers

The use of this compound specifically as a chromatographic detection enhancer is not well-documented in current literature. However, the inherent properties of benzothiazoles suggest potential in this area. Compounds that exhibit strong ultraviolet (UV) absorbance or fluorescence are valuable as derivatizing agents in chromatography. By reacting with an analyte that lacks a suitable chromophore or fluorophore, a benzothiazole derivative could render it easily detectable by UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). The strong aromatic character and the presence of the thiazole (B1198619) ring in the benzothiazole scaffold generally lead to significant UV absorption. nih.gov Further research would be needed to develop and validate methods using this compound or its functionalized derivatives for this purpose.

Agrochemical Applications (e.g., herbicides, insecticides, fungicides)

The benzothiazole scaffold is a crucial component in the discovery of new agricultural chemicals, demonstrating a wide spectrum of biological activities. nih.govnih.gov Derivatives have been extensively researched for their potential as herbicides, insecticides, and fungicides. nih.govresearchgate.net

Herbicides: Benzothiazole derivatives have shown promising herbicidal activities. nih.govglobethesis.com Some act as inhibitors of the D1 protease, a target for herbicide development. nih.govglobethesis.com In bioassays, these compounds have demonstrated efficacy against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring significantly influence the herbicidal potency. For example, the presence of electron-withdrawing groups can be beneficial for improving herbicidal activity. acs.org

Insecticides: The insecticidal properties of benzothiazole-related structures are also an active area of investigation. While research on the specific compound this compound is limited, related heterocyclic structures like 2-arylstilbenes have been identified as insecticidal hits against lepidopteran species such as Spodoptera exigua. nih.gov Other studies on different heterocyclic compounds, such as diamide (B1670390) derivatives, show potent activity against pests like Plutella xylostella by targeting insect ryanodine (B192298) receptors. rsc.org This highlights the potential for developing novel insecticides based on diverse heterocyclic scaffolds, including benzothiazoles.

Fungicides: Numerous benzothiazole derivatives exhibit significant antifungal activity against a broad range of plant pathogens. nih.govrsc.orgresearchgate.net They have been shown to be effective against fungi such as Aspergillus niger, Alternaria alternata, Cryptococcus neoformans, and Candida glabrata. nih.govrsc.orgresearchgate.net The mechanism of action for some of these derivatives involves the inhibition of N-myristoyltransferase (NMT), a validated target for antifungal agents. rsc.orgresearchgate.net SAR studies have shown that modifications to the benzothiazole scaffold can significantly expand the antifungal spectrum. rsc.org For instance, certain substitutions can lead to activity greater than that of established fungicides like fluconazole (B54011) against specific pathogens. rsc.org

Table 3: Agrochemical Activity of Selected Benzothiazole Derivatives

| Derivative Class | Application | Target Organism(s) | Notes | Reference(s) |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamides | Herbicide | Brassica napus, Echinochloa crusgalli | Inhibit D1 protease. | nih.govglobethesis.com |

| 3-Phenyl-5-oxy-benzothiazole-2-ones | Herbicide | P. oleracea (broadleaf weed) | Electron-absorbing groups improve activity. | acs.org |

| Modified FTR1335 analogues | Fungicide | Cryptococcus neoformans, Candida glabrata | Inhibit N-myristoyltransferase (NMT). | rsc.org |

This is an interactive data table. You can sort and filter the data as needed.

Future Directions and Research Challenges for 2 3,5 Dimethoxyphenyl 1,3 Benzothiazole

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-arylbenzothiazoles typically involves the condensation of 2-aminothiophenols with aromatic aldehydes. researchgate.netnih.govresearchgate.net While effective, these methods often rely on harsh reaction conditions, toxic solvents, or metal catalysts, posing environmental and economic challenges. mdpi.com The future of synthesizing 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole hinges on the development of green and sustainable chemistry principles.

Key research goals in this area include:

Catalyst-Free and Solvent-Free Conditions: Exploring melt reactions or solid-state synthesis can eliminate the need for potentially hazardous solvents, leading to cleaner reaction profiles and simpler work-up procedures. researchgate.net

Water-Based Synthesis: Utilizing water as a solvent ("on-water" synthesis) presents a highly efficient, cost-effective, and environmentally benign alternative to traditional organic solvents. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize waste. tandfonline.commdpi.com

Biocatalysis: Employing enzymes or natural catalysts, such as those derived from Acacia concinna, offers a renewable and mild approach to synthesis. mdpi.com

The successful implementation of these sustainable methods will be crucial for the large-scale, economical, and environmentally responsible production of this compound and its derivatives for further investigation.

Advanced Mechanistic Elucidation of Biological Actions at Molecular and Cellular Levels

While the broader benzothiazole (B30560) class is known for its biological effects, the precise mechanisms of action for this compound are not well understood. Preliminary studies on closely related analogues provide clues but also highlight the need for specific investigation. For instance, benzothiazoles with a 3,4,5-trimethoxyphenyl group are known to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. researchgate.netnih.gov Furthermore, a study on 6-bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazole identified it as a potent inhibitor of the enzyme NRH:quinone oxidoreductase 2 (NQO2), a target implicated in inflammation and cancer. nih.gov

Future research must focus on:

Target Engagement and Validation: Confirming whether this compound directly binds to and modulates targets like tubulin or NQO2.

Downstream Signaling Pathways: Investigating the compound's effect on cellular signaling cascades. For example, does it block STAT3 phosphorylation, a critical pathway in cancer progression, as seen with other benzothiazole inhibitors? nih.govresearchgate.net

Cellular Fate: Determining its impact on the cell cycle, apoptosis (programmed cell death), and autophagy. Western blot analysis of key proteins like Bcl-2, caspases, and cell cycle regulators will be essential. nih.gov

A thorough understanding of these molecular and cellular events is critical for optimizing the compound's therapeutic potential and identifying predictive biomarkers for its activity.

Exploration of Undiscovered Biological Targets and Pathways

The structural versatility of the benzothiazole scaffold suggests that this compound may interact with a variety of biological targets beyond those already identified for its analogues. benthamscience.commdpi.com A significant future direction is the unbiased exploration for novel protein interactions and affected pathways.

Promising areas for exploration include:

Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, such as EGFR, PI3K, and C-Met, which are crucial in cancer cell proliferation and survival. nih.gov Screening the compound against a broad panel of kinases could reveal new therapeutic applications.

Neurodegenerative Disease Targets: Given that some benzothiazoles are investigated for Alzheimer's disease (e.g., as BACE1 inhibitors or for imaging amyloid plaques), exploring the potential of this compound in this area is warranted. nih.govresearchgate.net

Antimicrobial Targets: The benzothiazole nucleus is a known pharmacophore in antimicrobial agents. researchgate.net Investigating its efficacy against a range of bacterial and fungal pathogens and identifying its specific microbial targets, such as the Dihydropteroate synthase (DHPS) enzyme, could open avenues for new anti-infective therapies. nih.govmdpi.com

Modern chemoproteomics and thermal proteome profiling approaches can be employed to systematically identify the direct binding partners of the compound within the cell, providing a global view of its target landscape.

Integration of In Silico and Experimental Approaches for Rational Design

The synergy between computational (in silico) modeling and experimental validation is a cornerstone of modern drug discovery. nih.govresearchgate.net This integrated approach is essential for the rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Future research should integrate the following:

Molecular Docking and Simulation: Using the crystal structures of known targets (e.g., tubulin, NQO2, STAT3), molecular docking can predict the binding pose and affinity of this compound. researchgate.netnih.govnih.gov Molecular dynamics simulations can further refine these models and assess the stability of the compound-protein complex.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to both the benzothiazole and the dimethoxyphenyl rings will help elucidate the SAR. pharmacyjournal.innih.gov This involves correlating structural changes with biological activity to identify key functional groups.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. innovareacademics.in

This iterative cycle of design, synthesis, and testing will accelerate the development of optimized lead compounds for preclinical and clinical evaluation.

| Approach | Objective | Methodology | Potential Outcome | Reference |

|---|---|---|---|---|

| In Silico Design | Identify and prioritize novel analogues with high target affinity. | Molecular Docking, Pharmacophore Modeling, Virtual Screening. | Generation of a focused library of compounds for synthesis. | nih.govinnovareacademics.inworldwidejournals.com |

| Rational Synthesis | Create derivatives to establish Structure-Activity Relationships (SAR). | Parallel synthesis, bioisosteric replacement, functional group modification. | Identification of key structural features for potency and selectivity. | researchgate.netnih.gov |

| Experimental Validation | Confirm biological activity and mechanism of action. | Enzyme inhibition assays, cell proliferation assays, Western blotting. | Validation of in silico predictions and confirmation of lead compounds. | nih.govresearchgate.net |

| ADMET Profiling | Evaluate drug-like properties of lead compounds. | In silico prediction and in vitro experimental assays (e.g., metabolic stability, permeability). | Selection of candidates with favorable pharmacokinetic profiles for in vivo studies. | nih.govinnovareacademics.in |

Expansion into Novel Material Science and Sensing Platforms

The unique photophysical properties of the benzothiazole core make it an attractive building block for applications beyond medicine. eurekaselect.com The electron-rich nature of the this compound scaffold suggests significant potential in material science and chemical sensing.

Future research efforts could be directed towards:

Fluorescent Chemosensors: Developing derivatives that can act as "turn-on" or ratiometric fluorescent probes for detecting biologically and environmentally important species, such as metal ions (e.g., Zn²⁺, Cu²⁺) or anions (e.g., CN⁻). nih.govrsc.orgacs.org The sensing mechanism often involves intramolecular charge transfer (ICT), which can be modulated by analyte binding.

Organic Electronics: Investigating the use of this compound or its polymers as active materials in Organic Light-Emitting Diodes (OLEDs), organic transistors, or as redox-active components in organic radical batteries. eurekaselect.com